molecular formula C12H8Cl2S B14731644 1,1'-Sulfanediylbis(3-chlorobenzene) CAS No. 5097-96-1

1,1'-Sulfanediylbis(3-chlorobenzene)

Cat. No.: B14731644
CAS No.: 5097-96-1
M. Wt: 255.2 g/mol
InChI Key: VECFIRWWXYYZIG-UHFFFAOYSA-N
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Description

Bis(3-chlorophenyl) sulfide is an organic compound with the molecular formula C12H8Cl2S It is characterized by the presence of two 3-chlorophenyl groups attached to a central sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3-chlorophenyl) sulfide can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenyl magnesium bromide with sulfur dichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of bis(3-chlorophenyl) sulfide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Bis(3-chlorophenyl) sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert bis(3-chlorophenyl) sulfide to thiols.

    Substitution: The chlorine atoms in the 3-chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(3-chlorophenyl) sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of bis(3-chlorophenyl) sulfide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl) sulfide
  • Bis(2-chlorophenyl) sulfide
  • Bis(3-bromophenyl) sulfide

Uniqueness

Bis(3-chlorophenyl) sulfide is unique due to the position of the chlorine atoms on the phenyl rings, which influences its reactivity and interaction with other molecules

Properties

CAS No.

5097-96-1

Molecular Formula

C12H8Cl2S

Molecular Weight

255.2 g/mol

IUPAC Name

1-chloro-3-(3-chlorophenyl)sulfanylbenzene

InChI

InChI=1S/C12H8Cl2S/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H

InChI Key

VECFIRWWXYYZIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC2=CC(=CC=C2)Cl

Origin of Product

United States

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